molecular formula C6H8O4 B8266670 (E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid CAS No. 39529-95-8

(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid

Cat. No.: B8266670
CAS No.: 39529-95-8
M. Wt: 144.12 g/mol
InChI Key: BGMFJTUTJOZHHZ-ONEGZZNKSA-N
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Description

(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is derived from 2-methylfumaric acid and methanol, forming a methyl ester. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid can be synthesized through the esterification of 2-methylfumaric acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of 2-methylfumaric acid 1-methyl ester involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The ester is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2-methylfumaric acid and methanol in the presence of water and an acid or base catalyst.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Nucleophiles such as amines or alcohols under suitable conditions.

Major Products Formed

    Hydrolysis: 2-Methylfumaric acid and methanol.

    Reduction: 2-Methylfumaric alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress and inflammation-related conditions.

    Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methylfumaric acid 1-methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an antioxidant, reducing oxidative stress by scavenging free radicals. It can also modulate inflammatory pathways, potentially through the activation of nuclear factor erythroid 2-related factor (Nrf2) and other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl fumarate: Similar structure but lacks the methyl group on the fumaric acid moiety.

    Dimethyl fumarate: Contains two methyl ester groups and is known for its use in treating multiple sclerosis.

    Ethyl fumarate: An ester of fumaric acid with ethanol instead of methanol.

Uniqueness

(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid is unique due to the presence of the methyl group on the fumaric acid moiety, which can influence its reactivity and interactions with other molecules. This structural difference can lead to distinct chemical and biological properties compared to other fumaric acid esters.

Properties

IUPAC Name

(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(3-5(7)8)6(9)10-2/h3H,1-2H3,(H,7,8)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMFJTUTJOZHHZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032068
Record name (2E)-4-Methoxy-3-methyl-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39529-95-8
Record name (2E)-4-Methoxy-3-methyl-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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